molecular formula C10H14N2OS B1519599 2-(Benzylthio)propanohydrazide CAS No. 1002865-38-4

2-(Benzylthio)propanohydrazide

Cat. No.: B1519599
CAS No.: 1002865-38-4
M. Wt: 210.3 g/mol
InChI Key: AYTXTIFXKYOPFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Benzylthio)propanohydrazide involves the reaction of 2-amino-5-thiol-1,3,4-thiadiazole with benzyl bromide/chloride derivatives .

Scientific Research Applications

Antioxidant Applications

New thiosemicarbazide derivatives synthesized from related compounds have shown potent antioxidant activities. These compounds, derived from reactions involving similar hydrazide entities, demonstrated better radical scavenging abilities in assays compared to standard antioxidants. This suggests their potential application in developing new antioxidant agents (Nazarbahjat et al., 2014).

Neuroprotective Applications

Schiff bases derived from similar hydrazide compounds have been evaluated for their bioinformatic and pharmacological properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. These studies involved assessing drug-like properties and predicting therapeutic target bindings, indicating the role of such compounds in developing treatments for brain disorders (Avram et al., 2021).

Anticancer Applications

Research into benzothiazole acylhydrazones, structurally related to "2-(Benzylthio)propanohydrazide", has shown significant anticancer activity. The synthesis of new derivatives and their evaluation against cancer cell lines highlight the therapeutic potential of these compounds as anticancer agents, offering insights into the design of novel treatments (Osmaniye et al., 2018).

Antimicrobial Applications

Novel benzimidazole–oxadiazole hybrid molecules, incorporating elements similar to "this compound", have demonstrated promising antimicrobial and anti-tubercular activities. These compounds were screened against Mycobacterium tuberculosis and showed significant activity, suggesting their utility in addressing microbial infections (Shruthi et al., 2016).

Corrosion Inhibition

Organic molecules containing motifs similar to "this compound" have been investigated for their corrosion inhibition properties on steel in acidic solutions. These studies reveal the compounds’ efficiency as corrosion inhibitors, following specific adsorption isotherms and exhibiting significant protection for metal surfaces (Nataraja et al., 2011).

Biochemical Analysis

Biochemical Properties

2-(Benzylthio)propanohydrazide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidation-reduction processes . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can lead to changes in the activity of the enzymes. For example, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by interacting with receptors or other signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro and in vivo studies, this compound has been observed to degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, this compound may inhibit or activate enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in the production of ATP and other essential metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into the mitochondria or other organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes.

Properties

IUPAC Name

2-benzylsulfanylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8(10(13)12-11)14-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTXTIFXKYOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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